2-({2-[(5-Benzyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)benzoic acid
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Overview
Description
2-({[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID is a complex organic compound featuring a thiadiazole ring, a benzoic acid moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a benzyl group. The benzoic acid moiety is introduced in the final steps through a series of coupling reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-({[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiadiazole derivatives .
Scientific Research Applications
2-({[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)-3-PHENYLUREA: This compound shares the thiadiazole ring and benzyl group but differs in its urea moiety.
2-AMINO-5-MERCAPTO-1,3,4-THIADIAZOLE: Another thiadiazole derivative with different functional groups.
Uniqueness
2-({[(5-BENZYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)BENZOIC ACID is unique due to its combination of a thiadiazole ring, benzyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H15N3O3S2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C18H15N3O3S2/c22-15(11-25-14-9-5-4-8-13(14)17(23)24)19-18-21-20-16(26-18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,24)(H,19,21,22) |
InChI Key |
NFHMSLVHJBQXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CSC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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